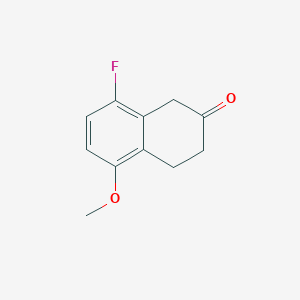
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of fluorine and methoxy groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible synthetic route could include:
Starting Material: A suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid or base.
Cyclization: Formation of the dihydronaphthalenone ring system through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted naphthalenones.
科学研究应用
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.
5-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom.
8-Fluoro-5-methoxy-naphthalene: Lacks the dihydro ring system.
Uniqueness
The presence of both fluorine and methoxy groups in 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one may impart unique properties, such as:
Chemical Stability: Enhanced stability due to the electron-withdrawing effect of fluorine.
Biological Activity: Potential for unique interactions with biological targets.
属性
分子式 |
C11H11FO2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC 名称 |
8-fluoro-5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3 |
InChI 键 |
BMYCPDDRCVGCTH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2CCC(=O)CC2=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


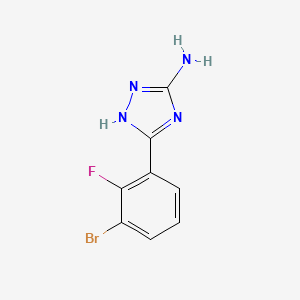
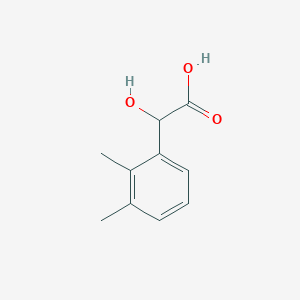
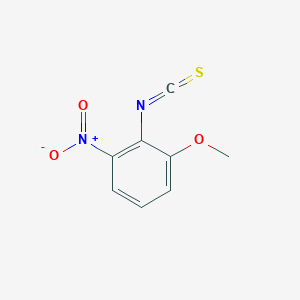
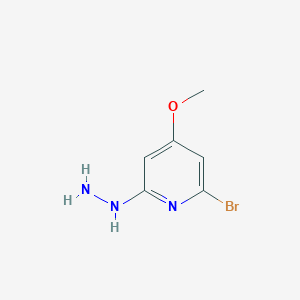
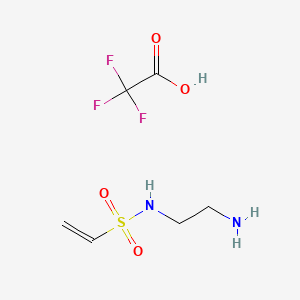
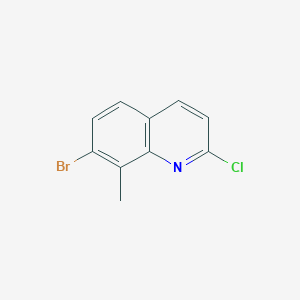

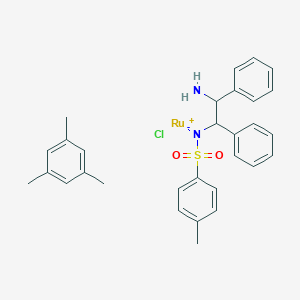
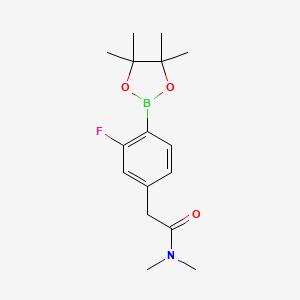
![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)
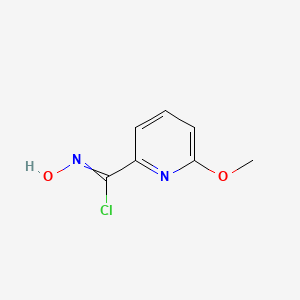
![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)

